molecular formula C7H10O2 B1454636 Spiro[2.3]hexane-5-carboxylic acid CAS No. 1273567-26-2

Spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B1454636
CAS No.: 1273567-26-2
M. Wt: 126.15 g/mol
InChI Key: CVBIZOAMGIAMEP-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-carboxylic acid (CAS: 1273567-26-2) is a bicyclic compound featuring a spiro junction between a cyclopropane ring and a cyclohexane moiety, with a carboxylic acid group at the 5-position . Its molecular formula is C₇H₁₀O₂, and its unique structure confers significant steric strain and reactivity. The compound is commercially available with ≥97% purity and is utilized in pharmaceutical and materials research due to its rigid, three-dimensional geometry.

Biological Activity

Spiro[2.3]hexane-5-carboxylic acid is a unique spirocyclic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its distinctive structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure comprising a cyclopentane ring fused to a cyclopropane ring, along with a carboxylic acid functional group. Its molecular formula is C7H10O2C_7H_{10}O_2 with a molecular weight of approximately 142.15 g/mol. This structural configuration imparts unique chemical reactivity and biological interactions compared to other compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its affinity for target proteins. The rigidity provided by the spiro structure may influence the binding specificity and overall biological efficacy.

Antimicrobial Activity

Research has indicated that spirocyclic compounds can exhibit antimicrobial properties. For instance, derivatives of spiro[2.3]hexane have been synthesized and tested for their effectiveness against various bacterial strains, displaying moderate to significant antibacterial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities against different microbial strains. The results indicated that specific substitutions on the spiro structure enhanced antimicrobial efficacy.
  • Structural Analysis : X-ray crystallography was employed to elucidate the three-dimensional structure of spiro[2.3]hexane derivatives, revealing insights into how structural variations influence biological activity.

Scientific Research Applications

Spiro[2.3]hexane-5-carboxylic acid is a chemical compound with diverse applications, particularly in the synthesis of conformationally rigid analogs of γ-aminobutyric acid (GABA) and as a building block in pharmaceutical chemistry .

Overview

  • Structure: this compound features a spiro[2.3]hexane core with a carboxylic acid group attached . The IUPAC name for a related compound, this compound methyl ester, is methyl spiro[2.3]hexane-5-carboxylate .
  • Properties: It exists as a colorless liquid with a purity of 96% .
  • Identifiers:
    • CAS number: 1273567-26-2
    • Molecular formula: C7H10O2
    • InChI Key: Available via PubChem

Scientific Research Applications

This compound and its derivatives are valuable in scientific research, especially in medicinal chemistry and pharmacology .

  • GABA Analogues: Spiro[2.3]hexane amino acids, with an amino group at the 5th position and a carboxylic group at the 1st position, serve as conformationally-restricted GABA analogs . These analogs can exhibit high selectivity for individual GABA biological targets, making them useful in studying the pathogenesis of CNS disorders like anxiety and seizures .
  • Pharmaceutical Preparations: Cyclopropane amino acids, including those with a spiro[2.3]hexane structure, are incorporated into highly effective pharmaceutical preparations . Their presence in peptide sequences can alter protein structure and biological properties due to the restricted rotation around C-C bonds .
  • Chemical Synthesis: Spiro[2.3]hexane-5-carbohydrazide can be synthesized through cycloaddition reactions, demonstrating its utility as a synthetic intermediate. It is also used in the synthesis of spiro[2.3]hexane- and spiro[3.3]heptane-derived α-amino acids .

Safety and Hazards

This compound has several hazard classifications :

  • Harmful if swallowed
  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation

Safety Precautions

  • Wear protective gloves, clothing, eye protection, and face protection .
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray .
  • Use only outdoors or in a well-ventilated area .
  • Wash thoroughly after handling .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Spiro[2.3]hexane-5-carboxylic acid with high stereochemical purity, and what methods address them?

The synthesis of spirocyclic compounds like this compound often faces challenges in controlling stereochemistry and minimizing ring strain. Evidence from stereocontrolled syntheses of analogous 5-azaspiro[2.3]hexane derivatives highlights the use of chiral auxiliaries or enantioselective catalysis to achieve high stereochemical purity . For example, intramolecular cyclization under inert gas (e.g., nitrogen) and low-temperature conditions can reduce side reactions. Purification via preparative HPLC or chiral column chromatography is critical for isolating enantiomerically pure products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies carboxylate and sp3^3 hybridized carbons. Discrepancies in data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Cross-validation with X-ray crystallography or high-resolution mass spectrometry (HRMS) resolves such issues .

Q. What precautions are necessary to ensure the stability of this compound during storage and experiments?

The compound’s sensitivity to moisture and oxidation necessitates storage in airtight containers under inert gas (e.g., argon) at 2–8°C . During reactions, avoid exposure to air or protic solvents to prevent hydrolysis. Stability tests under varying pH and temperature conditions are recommended to establish optimal handling protocols .

Advanced Research Questions

Q. How can computational chemistry predict the conformational stability of this compound derivatives in drug design?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the energy barriers between conformers. For instance, studies on 5-azaspiro[2.3]hexane analogs of L-glutamic acid used MD to validate their "frozen" conformations, which mimic bioactive states of neurotransmitters. Docking studies with target receptors (e.g., NMDA or AMPA glutamate receptors) further refine pharmacophore models .

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives across studies?

Variability in biological assays (e.g., IC50_{50} values) may stem from differences in assay conditions (pH, temperature) or compound purity. Replicating experiments with standardized protocols and orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) is critical. Meta-analysis of literature data, accounting for substituent effects (e.g., fluorophenyl groups in derivatives), can identify structure-activity trends .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound?

Systematic SAR involves synthesizing derivatives with targeted substitutions (e.g., halogenation at the 5-position or carboxylate bioisosteres). Activity data from receptor-binding assays are analyzed using multivariate regression or machine learning to identify critical moieties. For example, fluorination at the 2-position in 5-(2-fluorophenyl)this compound enhances metabolic stability, as observed in related spirocyclic drug candidates .

Q. Methodological Guidance

  • Data Contradiction Analysis : Always cross-validate spectroscopic data with orthogonal techniques (e.g., XRD for ambiguous NMR signals) .
  • Experimental Design : Use fractional factorial designs to optimize reaction conditions (e.g., solvent polarity, catalyst loading) while minimizing resource use .
  • Literature Review : Leverage databases like PubChem and ChemSpider to track nomenclature variations (e.g., CAS vs. IUPAC names) and avoid redundant synthesis pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Features

The spiro architecture imposes angular strain, particularly in the cyclopropane ring, which influences reactivity and stability. Key derivatives include:

Compound Name Substituent (Position) Molecular Formula Key Structural Features
Spiro[2.3]hexane-5-carboxylic acid -COOH (5) C₇H₁₀O₂ Parent compound; high strain, polar COOH group
5-Phenyl derivative -Ph (5) C₁₃H₁₄O₂ Aromatic ring adds steric bulk and lipophilicity
5-Cyano derivative -CN (5) C₈H₉NO₂ Electron-withdrawing group enhances polarity
5-Hydroxy derivative -OH (5) C₇H₁₀O₃ Hydrogen-bonding capability improves solubility
1,1-Difluoro-5-methyl derivative -CF₂, -CH₃ (1,1,5) C₉H₁₂F₂O₂ Fluorination increases metabolic stability

Physicochemical Properties

  • Collision Cross-Section (CCS) : The 5-phenyl derivative exhibits a CCS of 148.2 Ų (M+H⁺), reflecting its larger size compared to the parent compound .
  • Solubility: The 5-hydroxy derivative’s -OH group enhances aqueous solubility, whereas the phenyl and cyano derivatives are more lipophilic .
  • Thermal Stability : Fluorinated derivatives (e.g., 1,1-difluoro-5-methyl) demonstrate improved thermal stability due to strong C-F bonds .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of spiro[2.3]hexane-5-carboxylic acid typically involves cycloaddition reactions that construct the spiro ring system, followed by functional group transformations to install the carboxylic acid moiety.

Cyclopropanation via [1+2] Cycloaddition

  • The cornerstone of the synthesis is a [1+2] cycloaddition between a methylenecyclobutane derivative and a diazo compound. For example, ethyl 2-diazo-2-nitroacetate reacts with 3-methylene cyclobutanecarboxylate esters to form a nitro-substituted spiro[2.3]hexane intermediate (1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate).

  • This reaction proceeds under mild catalytic conditions, often using metal catalysts such as rhodium or copper complexes to facilitate carbene transfer from the diazo reagent to the alkene.

Reduction and Hydrolysis Steps

  • The nitro group in the cycloaddition adduct is selectively reduced to an amino group using catalytic hydrogenation or chemical reducing agents.

  • Subsequent hydrolysis of ester groups under acidic or basic conditions yields the corresponding amino acid derivatives.

  • Selective hydrolysis and decarboxylation can be employed to remove one carboxyl group, tailoring the substitution pattern on the spiro ring.

Conversion to this compound

  • Following the reduction and hydrolysis, the amino group can be transformed or protected as needed, and the final product, this compound, is isolated.

  • The synthetic route may also involve chemoselective reductions of cyano groups if starting from nitrile precursors such as 3-methylidenecyclobutanecarbonitrile.

Detailed Preparation Method Example

Step Reagents/Conditions Description Outcome
1 3-Methylene cyclobutanecarboxylate ester + Ethyl 2-diazo-2-nitroacetate, Rh or Cu catalyst [1+2] Cycloaddition to form nitro-substituted spiro intermediate Formation of 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate
2 Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., SnCl2) Reduction of nitro group to amino group Amino-substituted spiro intermediate
3 Acidic or basic hydrolysis (e.g., HCl or NaOH, heat) Hydrolysis of ester groups to carboxylic acids This compound derivatives
4 Optional: Selective decarboxylation or protection steps Tailoring functional groups for desired substitution Final purified this compound

Alternative Synthetic Approaches

  • Starting from Nitriles: The use of 3-methylidenecyclobutanecarbonitrile as a starting material allows the formation of spiro compounds via cycloaddition with ethyl 2-diazo-2-nitroacetate, followed by chemoselective reduction of both nitro and cyano groups, and hydrolysis of esters to yield the amino acid.

  • Protecting Group Strategies: Amino groups formed during reduction can be protected by Boc (tert-butoxycarbonyl) groups to facilitate further functionalization or purification.

Summary Table of Preparation Methods

Preparation Aspect Description Reference
Cycloaddition [1+2] cycloaddition of ethyl 2-diazo-2-nitroacetate to methylenecyclobutane derivatives
Reduction Catalytic hydrogenation or chemical reduction of nitro groups
Hydrolysis Acid/base hydrolysis of ester groups to carboxylic acids
Decarboxylation Selective removal of carboxyl groups when required
Protection Boc protection of amino groups for stability
Starting Materials 3-Methylene cyclobutanecarboxylate esters or 3-methylidenecyclobutanecarbonitrile

Research Findings and Reaction Analysis

  • The key reaction forming the spiro ring system is a metal-catalyzed cyclopropanation via diazo compound decomposition, which is highly regio- and stereoselective.

  • The nitro-substituted intermediates are versatile, allowing selective transformations to amino acids with minimal side reactions.

  • Hydrolysis conditions must be carefully controlled to avoid over-decarboxylation or ring opening.

  • The overall synthetic strategy offers access to a variety of spiro[2.3]hexane derivatives by varying substituents on the starting methylenecyclobutane or diazo reagents.

Properties

IUPAC Name

spiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBIZOAMGIAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273567-26-2
Record name spiro[2.3]hexane-5-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.3]hexane-5-carboxylic acid
Spiro[2.3]hexane-5-carboxylic acid
Reactant of Route 3
Spiro[2.3]hexane-5-carboxylic acid
Reactant of Route 4
Spiro[2.3]hexane-5-carboxylic acid
5,5-Diethyl spiro[2.3]hexane-5,5-dicarboxylate
Spiro[2.3]hexane-5-carboxylic acid
Reactant of Route 6
Spiro[2.3]hexane-5-carboxylic acid

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